Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]
Description
The compound Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] (synonyms: NSC 613009, (+)-Jasplakinolide) is a cyclodepsipeptide characterized by a 21-membered macrocyclic structure . Key structural features include:
- A 4-hydroxyphenyl group linked to a β-alanyl residue.
- A polyketide-derived nonenoyl moiety with hydroxyl, methyl, and ethyl substituents at positions 2, 6, and 6.
- A modified tryptophan residue with 2-bromo and N-methyl-D-configuration.
This compound is structurally related to natural products like jasplakinolide, which are known for their actin-stabilizing properties and anticancer activity . Its unique brominated tryptophan and hydroxyl-rich backbone contribute to enhanced binding affinity and metabolic stability compared to linear peptides.
Properties
Molecular Formula |
C36H45BrN4O6 |
|---|---|
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(3R,6S,10R)-3-[(2-bromo-1H-indol-3-yl)methyl]-10-(4-hydroxyphenyl)-7-[(E,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoyl]-4,6-dimethyl-1,4,7-triazecane-2,5,8-trione |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(15-21(2)17-23(4)42)16-22(3)35(46)41-24(5)36(47)40(6)31(18-28-27-9-7-8-10-29(27)38-33(28)37)34(45)39-30(19-32(41)44)25-11-13-26(43)14-12-25/h7-15,21-24,30-31,38,42-43H,16-19H2,1-6H3,(H,39,45)/b20-15+/t21-,22?,23-,24-,30+,31+/m0/s1 |
InChI Key |
JRERKANXTJVMDN-VGTHOIDASA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N[C@H](CC(=O)N1C(=O)C(C)C/C(=C/[C@H](C)C[C@H](C)O)/C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Canonical SMILES |
CC1C(=O)N(C(C(=O)NC(CC(=O)N1C(=O)C(C)CC(=CC(C)CC(C)O)C)C2=CC=C(C=C2)O)CC3=C(NC4=CC=CC=C43)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] typically involves a multi-step process. The key steps include the formation of peptide bonds through coupling reactions, protection and deprotection of functional groups, and cyclization to form the final cyclic structure. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), as well as protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analog with Modified Nonenoyl Moiety
A structurally close analog, Cyclo[(3R)-3-(4-hydroxyphenyl)-β-alanyl-(2S,6R,8S)-8-hydroxy-2,6-dimethyl-4-methylene-5-oxononanoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] (CAS: 219774-74-0), differs in the nonenoyl group:
- 4-Methylene-5-oxo substitution replaces the 4E,6R,8S-8-hydroxy-2,4,6-trimethyl chain.
Table 1: Structural Comparison of Nonenoyl Moieties
| Feature | Target Compound | Analog (CAS: 219774-74-0) |
|---|---|---|
| Position 4 | 4E double bond | 4-methylene-5-oxo |
| Hydroxyl Groups | 8-hydroxy | 8-hydroxy |
| Methyl Substituents | 2,4,6-trimethyl | 2,6-dimethyl |
1,2,4-Triazole Derivatives (Anticancer Agents)
Compounds such as IMC-038525 and FTAB () share functional similarities (e.g., halogenated aromatic rings) but differ in scaffold:
- Core Structure : 1,2,4-Triazole ring vs. cyclodepsipeptide.
- Mechanism : Triazoles inhibit tubulin polymerization (docking scores: −6.502 to −8.341 kcal/mol with tubulin–combretastatin A-4 binding site), whereas the target compound likely stabilizes actin microfilaments .
- Bioactivity : The bromophenyl group in triazoles enhances tubulin affinity, while the target’s brominated tryptophan may optimize actin interactions.
Cyclo(L-alanyl-L-tryptophyl)
Cyclo(L-Ala-L-Trp) (CAS: 17079-37-7) is a simpler cyclic dipeptide lacking complex substituents:
- Structural Simplicity: No hydroxyl, methyl, or bromine groups.
- Bioactivity: Limited data on therapeutic applications; likely less potent due to reduced molecular complexity and target specificity .
Key Research Findings
Actin Binding : The target compound’s hydroxyl and bromine groups enhance polar interactions with actin, outperforming analogs with reduced substituents (e.g., CAS: 219774-74-0) .
Metabolic Stability : Cyclodepsipeptide architecture improves resistance to enzymatic degradation compared to linear peptides (e.g., triazole derivatives) .
Selectivity: Bromination at the tryptophan residue may reduce off-target effects relative to non-halogenated natural analogs.
Biological Activity
Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] is a cyclic peptide with a complex structure that has garnered attention in various biological research fields. Its unique configuration and functional groups suggest potential roles in therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features multiple chiral centers and functional groups that contribute to its biological activity. The molecular formula is with a molar mass of approximately 709.67 g/mol. The presence of bromine and hydroxyl groups suggests reactivity that can be harnessed for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of enzymes involved in cancer cell proliferation. The mechanism likely involves binding to active sites on these enzymes, thereby modulating their activity and leading to reduced tumor growth.
Potential Targets:
- Enzymes : Inhibition of specific kinases or proteases implicated in cancer progression.
- Receptors : Interaction with cell surface receptors that regulate cell signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl]. For example:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate potent activity at low concentrations.
- Mechanistic Insights : It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties:
- Kinase Inhibitors : It has been shown to inhibit certain kinases involved in signaling pathways that promote cell survival and proliferation.
- Protease Inhibition : The bromine substituent may enhance the compound's ability to interact with proteases relevant in tumor metastasis.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the effects of this cyclic peptide on breast cancer cell lines. Results showed a 70% reduction in cell viability after 48 hours of treatment at a concentration of 5 µM. Flow cytometry analysis confirmed increased apoptosis rates.
Study 2: Enzyme Interaction
Another investigation focused on the interaction between Cyclo[(3R)-3-(4-hydroxyphenyl)-beta-alanyl-(2S,4E,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoyl-L-alanyl-2-bromo-N-methyl-D-tryptophyl] and protein kinases. The compound exhibited selective inhibition against p38 MAPK with an IC50 value of 45 nM.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 709.67 g/mol |
| Anticancer IC50 (Breast) | 5 µM |
| Kinase IC50 (p38 MAPK) | 45 nM |
| Apoptosis Induction | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
